ent-7alpha-Hydroxykaur-16-en-19-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

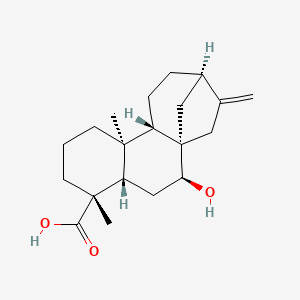

Ent-7alpha-hydroxykaur-16-en-19-oic acid is an ent-kaurane diterpenoid that is ent-kaur-16-en-19-oic acid carrying an additional 7alpha-hydroxy substituent. It is a conjugate acid of an ent-7alpha-hydroxykaur-16-en-19-oate.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ent-7alpha-hydroxykaur-16-en-19-oic acid is a diterpenoid with a complex structure that contributes to its biological activities. The compound exhibits various mechanisms of action, including:

- Anti-cancer Activity : It has been shown to induce apoptosis in cancer cells by activating the caspase signaling pathway and inhibiting nuclear factor kappa B (NF-κB) activity, which is crucial for cell survival and proliferation .

- Anti-inflammatory Effects : Similar to other kaurenoids, this compound demonstrates potential anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .

Cancer Research

This compound has garnered attention for its potential use in cancer therapies. Studies have indicated that it can inhibit the growth of various cancer cell lines, including breast and liver cancers. The compound's ability to trigger apoptosis makes it a candidate for further development as an anticancer agent .

Anti-inflammatory Treatments

The anti-inflammatory properties of this compound suggest its potential use in treating inflammatory diseases. Research indicates that it may reduce inflammation through the modulation of immune responses and cytokine production .

Cosmetic Applications

Due to its anti-melanogenic activity, this compound is being explored for use in skin whitening products. Preliminary studies suggest that it can suppress melanin production, making it a candidate for cosmetic formulations aimed at treating hyperpigmentation disorders .

Case Study 1: Anti-cancer Efficacy

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, this compound was administered to mice subjected to inflammatory stimuli. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Basic: Isolation and Structural Characterization

Q: What are the standard protocols for isolating ent-7alpha-Hydroxykaur-16-en-19-oic acid from natural sources? A: The compound is typically extracted from Plectranthus asirensis using methanol or ethanol via Soxhlet extraction. Subsequent purification employs column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane/ethyl acetate). Final structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .

Q. Basic: Structural Confirmation

Q: What analytical techniques are essential for verifying the stereochemistry of this compound? A: X-ray crystallography is the gold standard for resolving stereochemistry. For labs lacking crystallography resources, NOESY/ROESY NMR experiments can infer spatial relationships between protons. Comparative analysis with known ent-kaurane diterpenoids (e.g., referencing spectral databases) is also critical .

Q. Advanced: Mechanistic Studies in Bioactivity

Q: How can researchers design experiments to elucidate the antiviral mechanisms of this compound? A:

- In vitro assays : Use plaque reduction neutralization tests (PRNT) against enveloped viruses (e.g., SARS-CoV-2 pseudoviruses).

- Molecular docking : Screen against viral protease targets (e.g., 3CLpro) using AutoDock Vina.

- Gene expression profiling : Apply RNA-seq to identify host pathways modulated by the compound (e.g., NRF2/HO-1 signaling) .

Q. Advanced: Synthetic Yield Optimization

Q: What strategies improve the synthetic yield of this compound in lab-scale synthesis? A:

- Catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) to enhance stereoselectivity during key cyclization steps.

- Reaction monitoring : Employ TLC or HPLC to optimize reaction termination timing.

- Purification : Combine flash chromatography with recrystallization (e.g., methanol/water mixtures) to minimize losses .

Q. Advanced: Addressing Data Contradictions

Q: How should researchers resolve contradictions in reported bioactivity data for this compound? A:

- Replication : Repeat assays under standardized conditions (e.g., cell line authentication, serum-free media).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess variability.

- Cross-validation : Compare results across multiple models (e.g., in vitro cytotoxicity vs. in vivo tumor xenografts) .

Q. Basic: Antioxidant Screening

Q: What assays are recommended for preliminary evaluation of antioxidant activity? A:

- DPPH/ABTS radical scavenging : Quantify IC₅₀ values using UV-Vis spectroscopy.

- Cellular ROS detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell lines (e.g., RAW 264.7 macrophages).

- Enzyme-linked assays : Measure SOD or CAT activity in treated vs. untreated groups .

Q. Advanced: Target Identification in Oncology

Q: What integrated approaches identify molecular targets of this compound in cancer cells? A:

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins.

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound.

- Proteomics : Use LC-MS/MS to analyze differential protein expression post-treatment .

Q. Advanced: Pharmacokinetic Study Design

Q: How to ensure reliability in pharmacokinetic studies of this compound? A:

- Animal models : Use Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

- Bioanalytical method : Validate an LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Tissue distribution : Perform mass balance studies using radiolabeled (¹⁴C) analogs .

Properties

CAS No. |

21435-01-8 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+/m1/s1 |

InChI Key |

KMLXVEXJZSTMBV-YDIYEOSVSA-N |

SMILES |

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.